molecular formula C20H15ClN2O4 B11357867 5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357867
M. Wt: 382.8 g/mol
InChI Key: BRLJOACVYCTZDL-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, furan rings, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Furan Rings: The furan rings can be attached through nucleophilic substitution reactions, often using furan-2-ylmethyl halides as starting materials.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines, alcohols, and reduced aromatic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure may allow it to act on specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but has a different heterocyclic core.

    4-chloro-N-(furan-2-ylmethyl)aniline: This compound contains the furan and chlorophenyl groups but lacks the oxazole ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15ClN2O4/c21-15-7-5-14(6-8-15)19-11-18(22-27-19)20(24)23(12-16-3-1-9-25-16)13-17-4-2-10-26-17/h1-11H,12-13H2

InChI Key

BRLJOACVYCTZDL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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